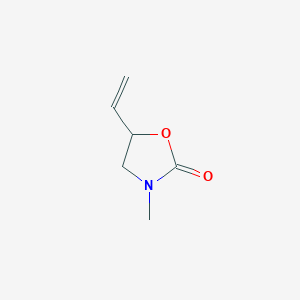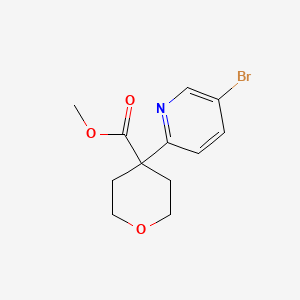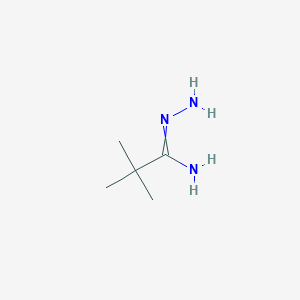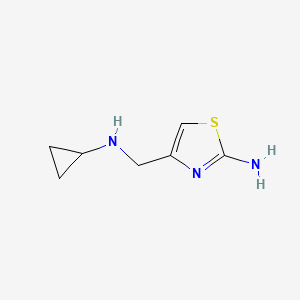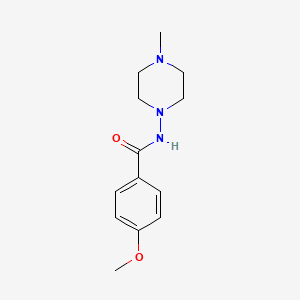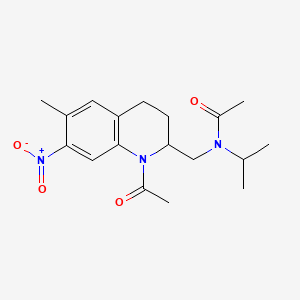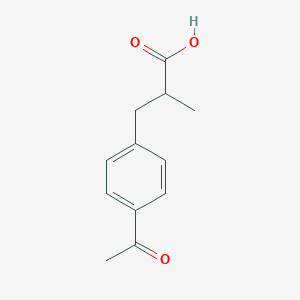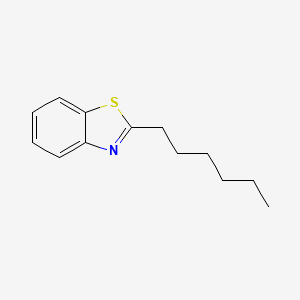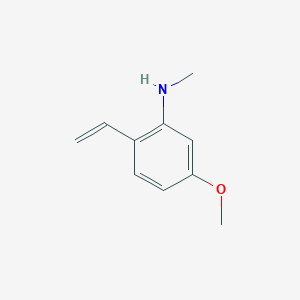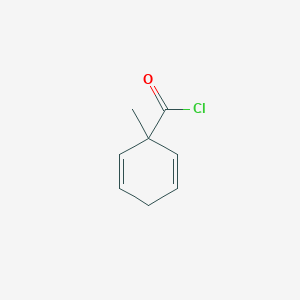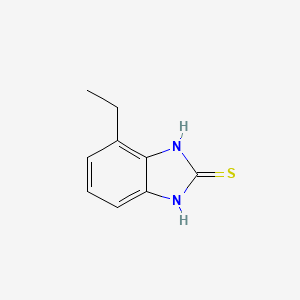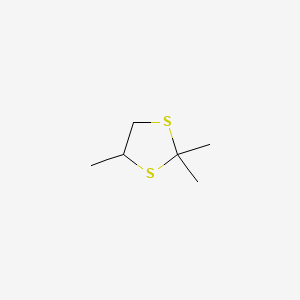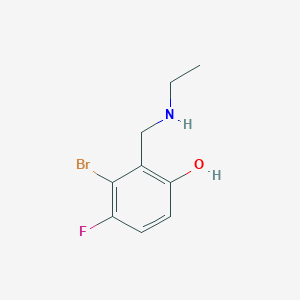![molecular formula C17H15Cl2NO5 B13965502 L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- CAS No. 50649-05-3](/img/structure/B13965502.png)
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- is a compound that combines the amino acid L-Tyrosine with a 2,4-dichlorophenoxyacetyl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- typically involves the reaction of L-Tyrosine with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dimethylformamide (DMF) and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its antiproliferative activities against cancer cell lines such as MCF-7 and A549.
Industry: Utilized in the development of herbicides and plant growth regulators.
Mecanismo De Acción
The mechanism of action of L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cellular processes leading to cancer progression. The compound binds to the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide.
L-Tyrosine derivatives: Various derivatives with different functional groups attached to the tyrosine moiety.
Uniqueness
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- is unique due to its combined structure, which imparts specific biological activities not observed in its individual components. Its ability to inhibit c-Met kinase and its potential antiproliferative effects make it a compound of interest in medicinal chemistry .
Propiedades
Número CAS |
50649-05-3 |
|---|---|
Fórmula molecular |
C17H15Cl2NO5 |
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H15Cl2NO5/c18-11-3-6-15(13(19)8-11)25-9-16(22)20-14(17(23)24)7-10-1-4-12(21)5-2-10/h1-6,8,14,21H,7,9H2,(H,20,22)(H,23,24)/t14-/m0/s1 |
Clave InChI |
DZSVLRVQHPJQFF-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


